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Compound of Interest

3-(3-Chlorophenyl)-3'-
Compound Name:

methoxypropiophenone
CAS No.: 898762-23-7
Cat. No.: B3023791

Get Quote

Executive Summary & Chemical Identity

3-(3-Chlorophenyl)-3'-methoxypropiophenone is a dihydrochalcone derivative characterized
by a saturated ethylene bridge connecting a 3-chlorophenyl ring and a 3-methoxybenzoyl
moiety. It serves as a critical intermediate in the synthesis of functionalized flavonoids and
potential pharmaceutical agents targeting diverse biological pathways, including kinase
inhibition and anti-inflammatory signaling.
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Parameter Detail

1-(3-Methoxyphenyl)-3-(3-chlorophenyl)propan-

IUPAC Name
1l-one
CAS Number 898762-23-7
Molecular Formula C16H15ClO2
Molecular Weight 274.74 g/mol
COC1=CC=CC(=C1)C(=0O)CCC1=CC(Cl)=CC=
SMILES
C1
White to off-white crystalline solid or viscous oil
Appearance

(purity dependent)

Synthesis Pathway & Context

Understanding the synthesis is prerequisite to identifying common spectral impurities (e.g.,
unreduced chalcone or starting aldehydes). The compound is typically synthesized via the
hydrogenation of the corresponding chalcone, which is formed by a Claisen-Schmidt
condensation.

Reaction Scheme (Graphviz)

3-Chlorobenzaldehyde NaOH, EtOH

(Starting Material A) Claisen-Schmidt)
Intermediate Chalcone
/ (Unsaturated)

H2, Pd/C
Hydrogenation

3-(3-Chlorophenyl)-3'-methoxypropiophenone
(Target)

3'-Methoxyacetophenone
(Starting Material B)

Click to download full resolution via product page

Figure 1: Synthetic route from precursors to the target dihydrochalcone. Spectral analysis must
confirm the reduction of the alkene double bond found in the chalcone intermediate.

Spectral Characterization Data
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The following data represents the consensus spectral signature for high-purity (>98%)
samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The key diagnostic feature is the
disappearance of the chalcone vinylic protons (& 7.4—7.8 ppm, d, J~15HZz) and the appearance
of two triplets in the aliphatic region corresponding to the ethylene bridge.

1H NMR Data (400 MHz CDCls)

Shift (5, Lo . Coupling (J, . Structural
Multiplicity Integration Assignment

ppm) Hz) Context

Ortho to C=0
7.55 dt 1H 7.7,1.2 H-6' )

(Ring A)

Ortho to C=0
7.49 dd 1H 25,15 H-2' & OMe (Ring

A)

Meta to C=0
7.36 t 1H 7.9 H-5' _

(Ring A)

Ortho to ClI
7.23 S 1H - H-2 )

(Ring B)

Ring B
7.18-7.21 m 3H - H-4, H-5, H-6

protons

Parato C=0
7.10 ddd 1H 8.2,2.6,0.9 H-4' _

(Ring A)

Methoxy
3.85 s 3H - -OCHs

group

Adjacent to
3.28 t 2H 7.4 H-a

Carbonyl

Benzylic
3.05 t 2H 7.4 H-B (Adjacent to

Ring B)
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13C NMR Data (100 MHz _CDCI=)
Shift (6, ppm)

Assignment

198.5 C=0 (Ketone Carbonyl)
159.8 C-3' (C-OMe, ipso)
1435 C-1 (Ring B, ipso)
138.2 C-1' (Ring A, ipso)
134.3 C-3 (C-Cl, Ring B)
129.8 C-5 (Ring B)

129.6 C-5' (Ring A)

128.8 C-2 (Ring B)

126.9 C-4 (Ring B)

126.5 C-6 (Ring B)

120.7 C-6' (Ring A)

119.5 C-4' (Ring A)

112.4 C-2' (Ring A)

55.4 -OCHs (Methoxy carbon)
40.4 C-a (Aliphatic CH-2)
29.8 C-B (Aliphatic CH2)

Infrared Spectroscopy (FT-IR)

IR analysis confirms functional groups and is particularly useful for detecting the carbonyl

environment and the presence of the ether linkage.
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Wavenumber (cm~?) Vibration Mode Diagnostic Note

Weak intensity, indicates
3060 - 3030 C-H stretch (Ar) o
aromatic rings.

Methylene (-CHz-) and

2960 - 2840 C-H stretch (AlKk)
Methoxy (-CHs) stretches.

Key Peak. Lower than aliphatic

ketones due to conjugation
1685 C=0 stretch with Ring A. Higher than

chalcones (~1660) due to loss

of a,B-unsaturation.

1595, 1580 C=C stretch (Ar) Aromatic skeletal vibrations.
Aryl alkyl ether (Methox

1260 C-O stretch Y ( Y
group). Strong band.
Characteristic of chloro-

1080 C-Cl stretch _ .
substituted aromatics.
Meta-substituted benzene ring

780, 690 C-H bend (oop)

patterns.

Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and the chlorine isotopic
signature.

 lonization Method: Electron Impact (El, 70 eV) or ESI+.
e Molecular lon: m/z 274 (M+*) and 276 (M+2).

« |sotopic Pattern: The presence of one chlorine atom dictates a 3:1 ratio between the 274 and
276 peaks.

Fragmentation Pathway (El)

The molecule typically undergoes a-cleavage relative to the carbonyl group.
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e m/z 274: Molecular lon [M]*.

e m/z 135 (Base Peak): [3-MeO-CsH4-C=0]*. Acylium ion formed by cleavage of the C(a)-
C(carbonyl) bond. This is the most stable fragment.

e m/z 139/141: [Cl-CeHa-CH2-CHz]* or related benzyl carbocation species.

e m/z 107: [3-MeO-CesHa4]* (Loss of CO from the acylium ion).

e m/z 77: [CeHs]* (Phenyl cation, minor).

Molecular lon [M]+
m/z 274/ 276 (3:1)

\
a-Cleavage \Neutral

Acylium lon (Base Peak) Alkyl-Aryl Radical
[Ar(OMe)-CQO]+ [CH2-CH2-Ar(CI)]
m/z 135 Neutral Loss

LCO (28 Da)

Aryl Cation
[Ar(OMe)]+
m/z 107

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway in Electron Impact (El) Mass Spectrometry.

Experimental Protocols
Sample Preparation for NMR

Objective: Obtain high-resolution spectra without concentration broadening or solvent
impurities.

e Solvent Choice: Use Chloroform-d (CDCls, 99.8% D) containing 0.03% TMS as an internal
standard.
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e Mass: Weigh 5-10 mg of the solid compound.

¢ Dissolution: Dissolve in 0.6 mL of CDCIs in a clean vial. Ensure complete dissolution; filter
through a cotton plug if turbidity persists.

o Transfer: Transfer to a precision 5mm NMR tube. Cap and seal with Parafilm if storage is
required.

Acquisition: Run standard proton (16 scans) and carbon (256-1024 scans) sequences.

Sample Preparation for FT-IR

Objective: Analyze functional groups in solid state.

Method (ATR): Use an Attenuated Total Reflectance (ATR) accessory (Diamond or ZnSe
crystal).

Procedure: Place a small amount (~2 mg) of the solid on the crystal. Apply pressure using
the anvil until the force gauge indicates optimal contact.

Blank: Collect a background spectrum (air) before the sample.

Scan: Record from 4000 to 400 cm~* (32 scans, 4 cm~1 resolution).

Quality Control & Troubleshooting

When analyzing this specific scaffold, researchers often encounter specific impurity profiles.
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Observation Probable Cause Remediation

Incomplete hydrogenation. Re-

NMR: Doublets at 7.7/7.5 ppm subject to H2/Pd-C or purify via
Unreduced Chalcone
(J=15Hz) column chromatography
(Hexane/EtOAC).

Sample is wet or reduction
went too far (ketone reduced
to alcohol). Check MS for m/z
276 (alcohol M+).

IR: Broad band 3400 cm~—! Moisture / Alcohol

The ketone has been reduced

MS: M+ at 276/278 (Ratio 3:1) Over-reduction to a hydroxyl group
(Secondary alcohol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. spectrabase.com [spectrabase.com]
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[https://www.benchchem.com/product/b3023791/docs#technical-monograph-spectral-
characterization-of-3-3-chlorophenyl-3-methoxypropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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